
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones. It is a heterocyclic compound that has a wide range of applications in scientific research. The compound is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and PGE2. The compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-microbial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its wide range of applications. The compound can be used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one. One direction is to study the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to investigate the compound's anti-tumor effects in more detail and to identify the specific signaling pathways involved. Additionally, future studies could focus on improving the compound's solubility in water to make it more suitable for use in aqueous solutions.
Méthodes De Synthèse
The synthesis of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one involves the condensation reaction of 4-bromobenzoic acid and o-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction yields this compound as a white crystalline solid with a melting point of 223-225°C.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds such as benzoxazinones, benzothiazinones, and benzimidazoles. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
18600-53-8 |
|---|---|
Formule moléculaire |
C14H8BrNO2 |
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H |
Clé InChI |
FIIDMKOKFYKKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Solubilité |
0.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




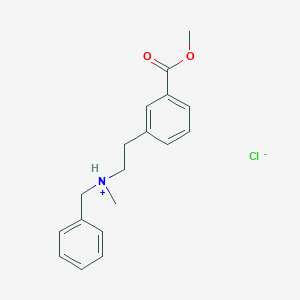

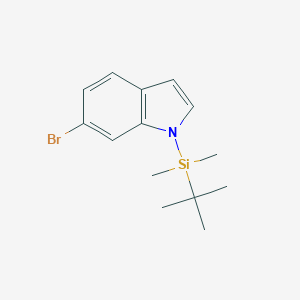
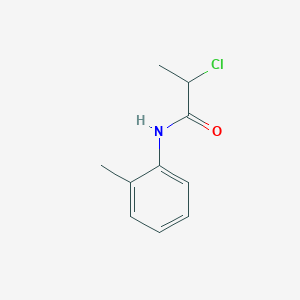
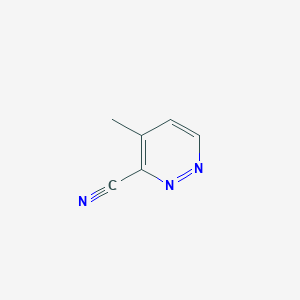
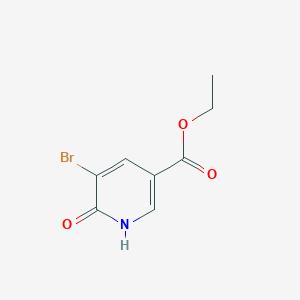
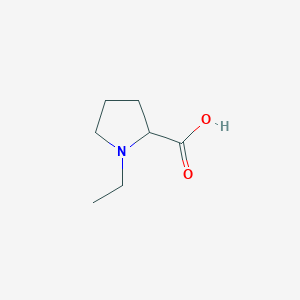
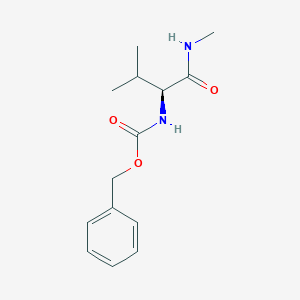


![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
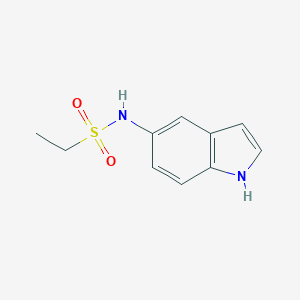
![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)